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Compound of Interest

Compound Name:
(R)-cyclopropyl(4-

fluorophenyl)methanamine

CAS No.: 473732-87-5

Cat. No.: B1519356

Get Quote

Executive Summary
(R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 473732-87-5 for HCl salt) is a chiral

benzylic amine derivative. It serves as a high-value pharmacophore in the synthesis of NK1

antagonists and other bioactive agents where the rigid cyclopropyl moiety confers metabolic

stability and conformational restriction.

Determining the crystal structure of this compound—typically as its hydrochloride or tartrate salt

—is the gold standard for establishing its absolute configuration (R vs. S) and ensuring

enantiomeric purity (ee > 99%) during drug development.
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Property Specification

IUPAC Name
(R)-1-(4-fluorophenyl)-1-

cyclopropylmethanamine

Common Name (R)-α-Cyclopropyl-4-fluorobenzylamine

Molecular Formula C₁₀H₁₂FN (Free Base) / C₁₀H₁₃ClFN (HCl Salt)

Molecular Weight 165.21 g/mol (Base) / 201.67 g/mol (HCl)

Chiral Center Cα (Benzylic position)

Stereochemistry
(R)-Configuration (Cahn-Ingold-Prelog priority:

N > Ph-F > Cyclopropyl > H)

Physical State
Free base is often an oil/low-melting solid; Salts

are crystalline solids.[1][2][3][4]

Stereochemical Assignment Logic
The absolute configuration is assigned as (R) based on the priority of substituents around the

chiral center:

-NH₂ (Highest Priority, Atomic Number 7)

-C₆H₄F (Phenyl ring, C attached to C=C)[5]

-C₃H₅ (Cyclopropyl, C attached to C-C)

-H (Lowest Priority)

When the Hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a

clockwise path, confirming the (R) designation.

Crystallogenesis & Solid-State Preparation
Since the free base is prone to being an oil or having poor lattice energy, X-ray diffraction

(XRD) studies are invariably performed on the salt forms. The Hydrochloride (HCl) and (D)-

Tartrate salts are the most common crystalline forms.
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Experimental Protocol: Growth of Single Crystals (HCl
Salt)
To obtain diffraction-quality single crystals, a slow evaporation or vapor diffusion method is

recommended.

Step-by-Step Methodology:

Dissolution: Dissolve 50 mg of (R)-cyclopropyl(4-fluorophenyl)methanamine HCl in a

minimum volume (approx. 2-3 mL) of methanol or ethanol at 40°C.

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow glass

vial (scintillation vial) to remove particulate nucleation sites.

Vapor Diffusion (Preferred):

Place the open inner vial containing the amine solution inside a larger jar.

Add diethyl ether or n-hexane (anti-solvent) to the outer jar (approx. 10 mL).

Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the alcohol

solution, lowering solubility and promoting controlled crystal growth.

Incubation: Store at 4°C for 3-7 days.

Harvesting: Colorless, prismatic crystals should form. Isolate immediately and coat in

Paratone oil for X-ray mounting.

Crystallographic Structural Analysis
The crystal structure of the salt form is dominated by the ionic interaction between the

protonated ammonium group and the counterion.

Predicted Unit Cell & Packing Features
Based on structural homologs (e.g., the 4-chloro-cyclopentyl analog), the (R)-cyclopropyl(4-
fluorophenyl)methanamine HCl salt is expected to crystallize in a non-centrosymmetric space

group (essential for chiral molecules), typically monoclinic (P2₁) or orthorhombic (P2₁2₁2₁).
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1. Hydrogen Bond Network
The lattice is stabilized by a robust 3D network of charge-assisted hydrogen bonds:

Donors: The three protons on the ammonium nitrogen (-NH₃⁺).

Acceptors: The Chloride anion (Cl⁻).

Geometry: Each Cl⁻ ion typically accepts 3-4 H-bonds, bridging multiple ammonium centers.

This creates helical chains or bilayer sheets running along the crystallographic short axis

(often the b-axis in P2₁).

2. Conformation of the Cyclopropyl Group
The cyclopropyl ring adopts a specific conformation to minimize steric clash with the ortho-

protons of the phenyl ring.

Bisected Conformation: The benzylic C-H bond often eclipses the cyclopropyl ring, placing

the bulky phenyl and ammonium groups in a gauche arrangement relative to the ring

methines.

Fluorine Disorder: The 4-Fluoro substituent may exhibit rotational disorder or high thermal

motion if not locked by weak C-H...F interactions.

Absolute Configuration Determination (The "Flack
Parameter")
X-ray crystallography is the definitive method to confirm the (R) enantiomer.

Mechanism: Anomalous scattering of X-rays (Bjerrum-Friedel pairs).

Heavy Atom: The Chloride (Cl) atom (Z=17) provides sufficient anomalous scattering signal

using Cu-Kα radiation (λ = 1.54178 Å).

Validation:

Flack Parameter (x) ≈ 0.0: Confirms the structural model is the correct absolute

configuration.
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Flack Parameter (x) ≈ 1.0: Indicates the model is inverted (the crystal is the enantiomer of

the model).

Standard Uncertainty: A value of 0.0(1) or better is required for high confidence.

Synthesis & Resolution Workflow
The generation of the crystalline (R)-isomer typically involves the resolution of the racemic

amine.

Diagram: Chiral Resolution & Crystallization Pathway
The following workflow illustrates the separation of the (R)-enantiomer using a chiral acid (e.g.,

L-Mandelic acid or D-Tartaric acid), followed by conversion to the HCl salt for structural

analysis.
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Figure 1: Workflow for the resolution, salt formation, and crystallographic analysis of the (R)-

enantiomer.

Structural Interaction Logic
Understanding the intermolecular forces within the crystal lattice is vital for predicting stability

and solubility.
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Figure 2: Primary intermolecular interactions stabilizing the HCl salt crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C15H16FNO | CID 738562 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. caod.oriprobe.com [caod.oriprobe.com]

4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

5. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982
- PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00318/full
https://www.benchchem.com/product/b1519356?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-benzyl_-_4-methoxy-benzyl_-amine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-benzyl_-_4-methoxy-benzyl_-amine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorobenzylamine
https://caod.oriprobe.com/articles/42400896/Synthesis_of_Ticagrelor_Intermediate.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2848913/
https://pubchem.ncbi.nlm.nih.gov/compound/56666982
https://pubchem.ncbi.nlm.nih.gov/compound/56666982
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519356?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. (1R)CYCLOPROPYL(4-FLUOROPHENYL)METHYLAMINE-HCL 97+% [473732-87-5] |
Chemsigma [chemsigma.com]

7. alfa-chemistry.com [alfa-chemistry.com]

8. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on
Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

To cite this document: BenchChem. [Technical Guide: Crystal Structure & Characterization of
(R)-Cyclopropyl(4-fluorophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1519356/docs#technical-guide-crystal-structure-
characterization-of-r-cyclopropyl-4-fluorophenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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